Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

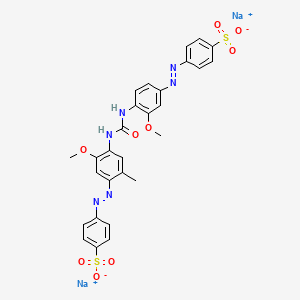

4-((3-メトキシ-4-((((2-メトキシ-5-メチル-4-((4-スルホフェニル)アゾ)フェニル)アミノ)カルボニル)アミノ)フェニル)アゾ)ベンゼンスルホン酸二ナトリウム塩は、複雑な有機化合物です。これは、スルホン酸基やアゾ基を含む芳香族構造と複数の官能基が特徴です。この化合物は、その独特な化学的性質から、さまざまな産業および科学的な用途に使用されています。

準備方法

合成経路および反応条件

4-((3-メトキシ-4-((((2-メトキシ-5-メチル-4-((4-スルホフェニル)アゾ)フェニル)アミノ)カルボニル)アミノ)フェニル)アゾ)ベンゼンスルホン酸二ナトリウム塩の合成には、複数のステップが含まれます。このプロセスは通常、濃硫酸を用いたベンゼンのスルホン化から始まり、ベンゼンスルホン酸が生成されます。その後、ジアゾニウム塩が芳香族アミンと反応してアゾ化合物を形成する一連のアゾカップリング反応が行われます。最終生成物は、スルホン酸基を水酸化ナトリウムで中和して二ナトリウム塩を形成することによって得られます。

工業生産方法

工業的な環境では、この化合物の生産は、品質と収率の一貫性を確保するために連続フロー反応器を使用してスケールアップされます。温度、圧力、pHなどの反応条件は、合成プロセスを最適化するために慎重に制御されます。最終生成物は、結晶化またはクロマトグラフィー技術を使用して精製され、不純物が除去されます。

化学反応の分析

反応の種類

4-((3-メトキシ-4-((((2-メトキシ-5-メチル-4-((4-スルホフェニル)アゾ)フェニル)アミノ)カルボニル)アミノ)フェニル)アゾ)ベンゼンスルホン酸二ナトリウム塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムやクロム酸などの強力な酸化剤を使用して酸化することができます。

還元: 還元反応は、触媒の存在下で水素化ホウ素ナトリウムや水素ガスなどの還元剤を使用して行うことができます。

置換: この化合物の芳香環は、ニトロ化、ハロゲン化、スルホン化などの求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: ニトロ化には濃硝酸、臭素化には臭素、スルホン化には硫酸を使用します。

生成される主要な生成物

酸化: カルボン酸またはケトンの生成。

還元: アミンまたはアルコールの生成。

置換: ニトロ、ブロモ、またはスルホン酸誘導体の生成。

科学研究への応用

4-((3-メトキシ-4-((((2-メトキシ-5-メチル-4-((4-スルホフェニル)アゾ)フェニル)アミノ)カルボニル)アミノ)フェニル)アゾ)ベンゼンスルホン酸二ナトリウム塩は、科学研究において幅広い用途があります。

化学: 有機合成の試薬として、およびさまざまな化学反応の触媒として使用されます。

生物学: 生化学的アッセイや顕微鏡での染色剤として使用されます。

医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。

産業: 染料、顔料の製造や、洗剤や洗浄剤の添加剤として使用されます。

科学的研究の応用

Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and as an additive in detergents and cleaning agents.

作用機序

4-((3-メトキシ-4-((((2-メトキシ-5-メチル-4-((4-スルホフェニル)アゾ)フェニル)アミノ)カルボニル)アミノ)フェニル)アゾ)ベンゼンスルホン酸二ナトリウム塩の作用機序は、その官能基を介した分子標的との相互作用に関与しています。スルホン酸基は、タンパク質や酵素の正電荷部位と強いイオン相互作用を形成することができ、アゾ基は電子移動反応に関与することができます。これらの相互作用は、酵素の活性を調節したり、細胞プロセスを阻害したりして、観察される化合物の効果につながる可能性があります。

類似の化合物との比較

4-((3-メトキシ-4-((((2-メトキシ-5-メチル-4-((4-スルホフェニル)アゾ)フェニル)アミノ)カルボニル)アミノ)フェニル)アゾ)ベンゼンスルホン酸二ナトリウム塩は、次のような他の類似の化合物と比較することができます。

ベンゼンスルホン酸: アゾ基やメトキシ基を含まない、スルホン酸基のみを持つ単純な化合物です。

アゾ染料: 芳香環に異なる置換基を持つ類似のアゾ基を持つ化合物です。

スルホン化芳香族化合物: 異なる芳香族構造にスルホン酸基が結合した化合物です。

4-((3-メトキシ-4-((((2-メトキシ-5-メチル-4-((4-スルホフェニル)アゾ)フェニル)アミノ)カルボニル)アミノ)フェニル)アゾ)ベンゼンスルホン酸二ナトリウム塩の独自性は、特定の化学反応性と用途を与える官能基の組み合わせにあります。

類似化合物との比較

Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt can be compared with other similar compounds, such as:

Benzenesulfonic acid: A simpler compound with only a sulfonic acid group, lacking the azo and methoxy groups.

Azo dyes: Compounds with similar azo groups but different substituents on the aromatic rings.

Sulfonated aromatic compounds: Compounds with sulfonic acid groups attached to different aromatic structures.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and applications.

特性

CAS番号 |

71850-84-5 |

|---|---|

分子式 |

C28H24N6Na2O9S2 |

分子量 |

698.6 g/mol |

IUPAC名 |

disodium;4-[[3-methoxy-4-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C28H26N6O9S2.2Na/c1-17-14-25(27(43-3)16-24(17)34-32-19-6-11-22(12-7-19)45(39,40)41)30-28(35)29-23-13-8-20(15-26(23)42-2)33-31-18-4-9-21(10-5-18)44(36,37)38;;/h4-16H,1-3H3,(H2,29,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

InChIキー |

OWXXOPWEQQYFGF-UHFFFAOYSA-L |

正規SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。